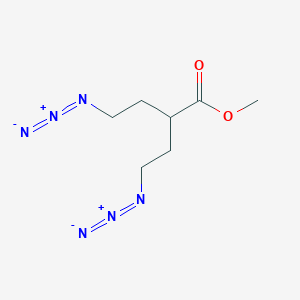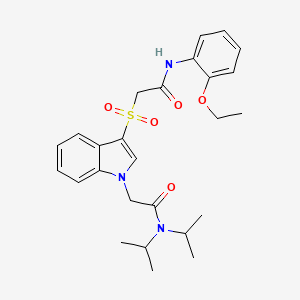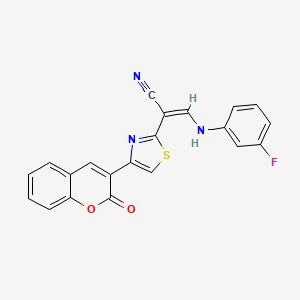![molecular formula C18H28N6O3S B2493664 4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine CAS No. 2199161-85-6](/img/structure/B2493664.png)
4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazolopyridazine derivatives involves reactions of secondary amines with chloropyridazine, leading to disubstitution or monosubstitution products. For instance, the reaction of 3,4,5-trichloropyridazine with secondary amines like pyrrolidine, piperidine, and morpholine yields high yields of disubstituted and monosubstituted products. These reactions underpin the synthetic strategies for creating compounds with similar backbones to our compound of interest (Peet, 1984).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography and spectroscopy. For example, studies on 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and similar morpholine derivatives have provided insights into their crystal structures, highlighting the chair conformation of the cyclohexyl and piperidine rings and the morpholine ring, respectively. This structural information is vital for understanding the chemical behavior and potential applications of these compounds (Aydinli, Gökşin et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of triazolopyridazine derivatives can lead to a variety of products depending on the reactants used. For instance, reactions involving secondary amines can yield substituted triazolopyridazines with potential biological activities. The diverse reactivity patterns of these compounds are crucial for their functionalization and application in different scientific fields (Bayomi, S. M. et al., 1999).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, play a significant role in the application of these compounds. Research on the crystal structures of morpholine and piperidine derivatives reveals detailed insights into their physical characteristics, which are essential for their manipulation and use in various applications (Aydinli, Gökşin et al., 2010).
Chemical Properties Analysis
The chemical properties of triazolopyridazine derivatives, such as reactivity with different functional groups, formation of complexes, and their behavior in various chemical reactions, are fundamental to their utility in chemical synthesis and potential pharmacological applications. These properties are determined by the molecular structure and functional groups present in the compounds (Peet, 1984).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The chemical compound has not been explicitly mentioned in the available literature. However, research on closely related triazolo[4,3-b]pyridazine derivatives and morpholine suggests significant synthetic and medicinal chemistry applications. Triazolopyridazines, similar to the specified compound, are synthesized through reactions involving secondary amines like pyrrolidine, piperidine, and morpholine with chloropyridazines. These reactions often yield compounds with potential biological activity or serve as intermediates for further chemical transformations (Peet, 1984). Additionally, 1,2,4-triazolo[1,5-alpha]pyrimidines, sharing a structural resemblance, have been prepared incorporating morpholine and piperidine moieties, indicating their potential as antihypertensive agents (Bayomi et al., 1999).
Antimicrobial Activities
Novel triazole derivatives synthesized from reactions involving morpholine have shown promising antimicrobial activities. These derivatives were evaluated against various microorganisms, highlighting the potential of morpholine-containing compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Infrared Spectra and Structural Analysis
The structural and spectroscopic analysis of sulfonamide triazenes, which could include molecules structurally related to the compound of interest, has been conducted using density functional theory (DFT) and Hartree-Fock (HF) levels of theory. These studies help understand the molecular structure and vibrational spectra, providing insights into their chemical properties and potential applications (Dabbagh et al., 2008).
Antioxidant and Enzyme Inhibition Properties
Compounds incorporating triazine and sulfonamide moieties, akin to the specified chemical structure, have been evaluated for their antioxidant properties and inhibitory effects on key enzymes like acetylcholinesterase and tyrosinase. Such studies suggest the potential application of these compounds in treating diseases like Alzheimer's and Parkinson's due to their enzyme inhibition capabilities (Lolak et al., 2020).
Pharmaceutical Applications
The exploration of triazolo[4,3-a]pyrazin-3-one derivatives for pharmaceutical applications, particularly as human A2A adenosine receptor antagonists, underscores the relevance of such compounds in medicinal chemistry. These studies highlight the importance of various substituents, including morpholine, in modulating the affinity and selectivity for target receptors, potentially leading to the development of new therapeutic agents (Falsini et al., 2020).
Análisis Bioquímico
Biochemical Properties
The compound 4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine, due to its triazole nucleus, is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Triazole compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3S/c1-18(2,3)15-4-5-16-19-20-17(24(16)21-15)14-6-8-22(9-7-14)28(25,26)23-10-12-27-13-11-23/h4-5,14H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECGBYVMPXRQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)S(=O)(=O)N4CCOCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)


![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)